

# Application Notes and Protocols for the Total Synthesis of (+/-)-Tortuosamine

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## Compound of Interest

Compound Name: (+/-)-Tortuosamine

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These application notes provide a detailed overview and experimental protocols for the total synthesis of the Sceletium alkaloid, **(+/-)-tortuosamine**. The methodology outlined is based on the collective formal and total synthesis approach developed by Bhosale, Ukale, and Waghmode, which employs a strategic combination of a Wittig olefination-Claisen rearrangement and a copper(I)/iminium catalyzed [3+3] condensation to construct the core structure.

## Synthetic Strategy Overview

The total synthesis of **(+/-)-tortuosamine** commences with the preparation of a key aldehyde intermediate. This is followed by a Wittig olefination and a subsequent Claisen rearrangement to introduce a crucial carbon-carbon bond and set the stage for the formation of the characteristic quaternary benzylic carbon. The final key step involves a synergistic Cu(I)/iminium catalyzed [3+3] condensation reaction to construct the bicyclic core of the tortuosamine molecule.

## Experimental Data

### Table 1: Summary of Reaction Yields for the Synthesis of (+/-)-Tortuosamine and Intermediates

Step	Reaction	Product	Yield (%)
1	Synthesis of (E)-1-(allyloxy)-3,4-dimethoxy-5-(prop-1-en-1-yl)benzene	(E)-1-(allyloxy)-3,4-dimethoxy-5-(prop-1-en-1-yl)benzene	92
2	Claisen Rearrangement	2-allyl-4,5-dimethoxy-3-((E)-prop-1-en-1-yl)phenol	85
3	Methylation	2-allyl-1,4,5-trimethoxy-3-((E)-prop-1-en-1-yl)benzene	95
4	Ozonolysis	2-(2-allyl-3,4,5-trimethoxyphenyl)acetaldehyde	88
5	Reductive Amination	N-(2-(2-allyl-3,4,5-trimethoxyphenyl)ethyl)-N-methylmethanamine	80
6	Hydroboration-Oxidation	3-(2-((dimethylamino)methyl)-3,4-dimethoxyphenyl)propan-1-ol	75
7	Swern Oxidation	3-(2-((dimethylamino)methyl)-3,4-dimethoxyphenyl)propanal	90
8	Intramolecular Cyclization	(±)-Tortuosamine	65

**Table 2: Spectroscopic Data for Key Intermediates and (+/-)-Tortuosamine**

Compound	<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) $\delta$ (ppm)	<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz) $\delta$ (ppm)
Intermediate from Step 4	9.75 (t, $J$ = 2.0 Hz, 1H), 6.60 (s, 1H), 5.95 (m, 1H), 5.10-5.00 (m, 2H), 3.85 (s, 3H), 3.84 (s, 3H), 3.82 (s, 3H), 3.65 (d, $J$ = 2.0 Hz, 2H), 3.40 (d, $J$ = 6.8 Hz, 2H)	201.5, 153.0, 152.8, 142.5, 136.0, 131.5, 116.5, 112.0, 61.0, 60.8, 56.2, 50.5, 35.0
( $\pm$ )-Tortuosamine	6.65 (s, 1H), 3.86 (s, 3H), 3.85 (s, 3H), 3.50-3.40 (m, 1H), 3.20-3.10 (m, 1H), 2.95-2.85 (m, 1H), 2.80-2.70 (m, 1H), 2.60-2.50 (m, 1H), 2.40 (s, 3H), 2.30-2.10 (m, 3H), 1.90-1.70 (m, 2H)	152.5, 147.0, 141.5, 112.0, 60.9, 60.8, 56.0, 52.5, 48.0, 45.5, 40.0, 35.0, 30.0, 25.0

## Experimental Protocols

### Step 1: Synthesis of (E)-1-(allyloxy)-3,4-dimethoxy-5-(prop-1-en-1-yl)benzene

To a solution of (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-one (1.0 eq) in dry acetone (10 mL/mmol) was added K<sub>2</sub>CO<sub>3</sub> (3.0 eq) and allyl bromide (1.5 eq). The reaction mixture was stirred at reflux for 12 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was diluted with water (20 mL/mmol) and extracted with ethyl acetate (3 x 20 mL/mmol). The combined organic layers were washed with brine, dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrated in vacuo. The crude product was purified by column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to afford the desired product as a colorless oil.

### Step 2: Claisen Rearrangement to 2-allyl-4,5-dimethoxy-3-((E)-prop-1-en-1-yl)phenol

The product from Step 1 (1.0 eq) was dissolved in N,N-diethylaniline (5 mL/mmol) and heated to 210 °C in a sealed tube for 6 hours. The reaction mixture was cooled to room temperature,

diluted with diethyl ether (30 mL/mmol), and washed with 1 M HCl (3 x 15 mL/mmol) and brine. The organic layer was dried over anhydrous Na<sub>2</sub>SO<sub>4</sub> and concentrated. The crude product was purified by column chromatography (silica gel, 5-15% ethyl acetate in hexanes).

#### Step 3-8: Subsequent transformations to **(+/-)-Tortuosamine**

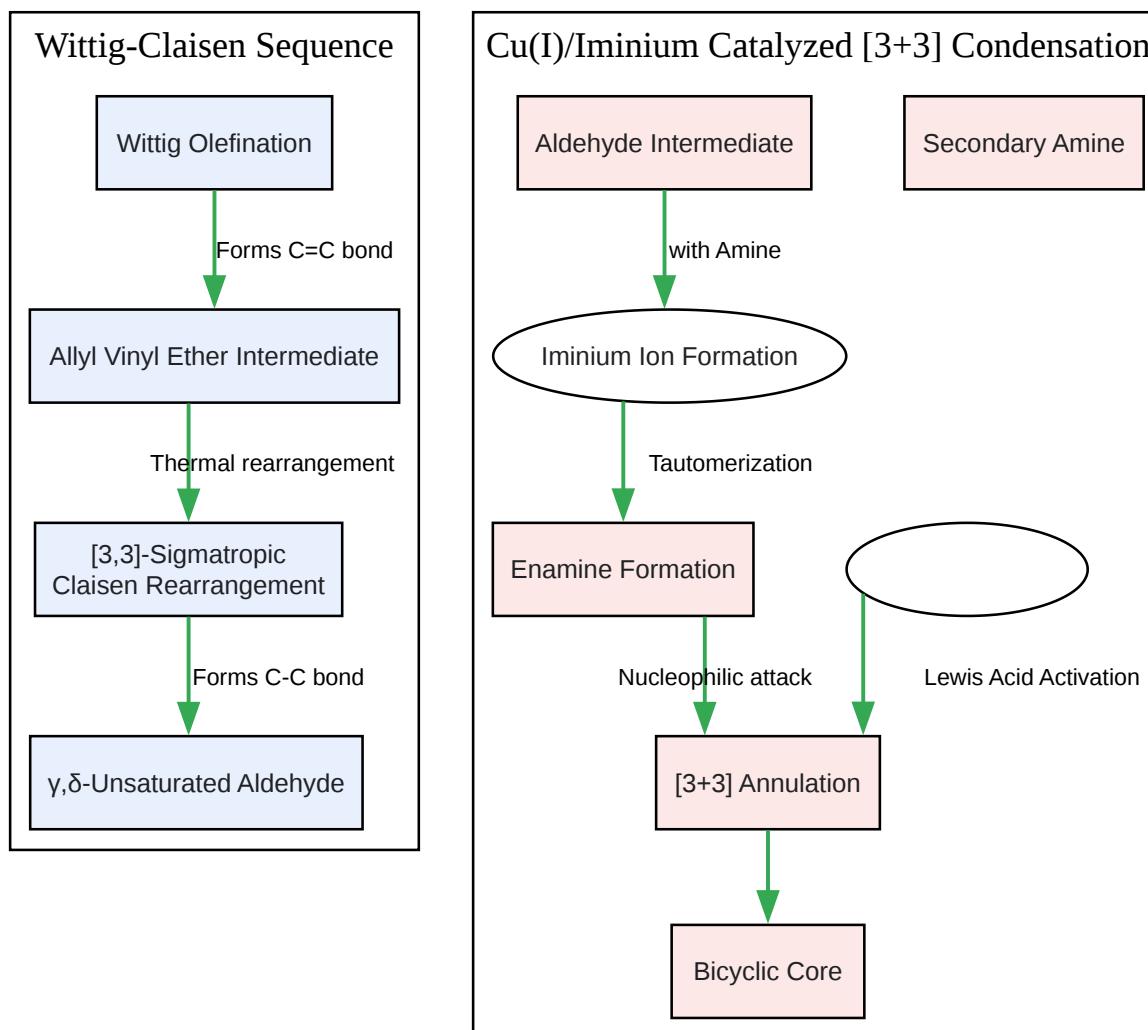
Detailed protocols for the subsequent steps including methylation, ozonolysis, reductive amination, hydroboration-oxidation, Swern oxidation, and the final intramolecular cyclization can be found in the supplementary information of the reference by Bhosale et al., New Journal of Chemistry, 2016, 40, 9432-9440.<sup>[1]</sup> These procedures involve standard organic chemistry techniques and reagents.

## Visualizations



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Caption: Total synthesis workflow for **(+/-)-Tortuosamine**.



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Caption: Key reaction pathways in the synthesis.

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## References

- 1. researchgate.net [researchgate.net]

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